N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, also known as ISOTE, is a synthetic compound currently under investigation for its potential therapeutic properties. Studies suggest that ISOTE may act on various biological targets, making it a promising candidate for the treatment of several conditions.
While the majority of research on ISOTE focuses on its anti-inflammatory properties, there are ongoing investigations into its potential applications in other areas:
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a complex organic compound characterized by its unique structural features. It belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound consists of a tetrahydroquinoline moiety and an ethanesulfonamide group, contributing to its potential pharmacological properties. The presence of these functional groups suggests that it may exhibit a range of biological activities, including antimicrobial and anticancer effects.
The chemical reactivity of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can be attributed to the functional groups present in its structure. Key reactions include:
Research has indicated that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide exhibits significant biological activity. Notable effects include:
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves several steps:
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has several potential applications:
Studies on the interactions of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide with biological targets have revealed:
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can be compared with other similar compounds based on structural features and biological activities. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Contains an ethyl group instead of an ethanesulfonamide | Focused on different biological activities |
| 7-Hydroxyquinoline | Lacks the tetrahydro structure but retains quinoline core | Known for strong antimicrobial properties |
| 5-Fluoroquinoline Derivative | Fluorine substitution on quinoline ring | Exhibits enhanced anticancer activity compared to non-fluorinated analogs |
The uniqueness of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide lies in its specific substitution pattern and the resulting pharmacological properties that differentiate it from other similar compounds.
The development of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide emerged from systematic efforts to optimize metabolic stability in inverse agonists targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt). Early RORγt modulators, such as tertiary sulfonamide compounds, exhibited promising binding affinity but suffered from high hepatic clearance, limiting their therapeutic utility. Between 2015 and 2020, scaffold-hopping strategies led to the incorporation of the tetrahydroquinoline core, which improved pharmacokinetic profiles while retaining target engagement. The specific substitution of an isobutyl group at the N1 position and an ethanesulfonamide moiety at C6 was reported in patent literature circa 2019–2022, though exact synthetic routes remain proprietary.
The IUPAC name N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide adheres to the following conventions:
The SMILES notation CCS(=O)(NC1=CC2=C(N(CC(C)C)C(CC2)=O)C=C1)=O encodes the connectivity, stereochemistry, and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{22}\text{N}2\text{O}3\text{S} $$ |
| Molecular Weight | 310.41 g/mol |
| CAS Registry Number | 941955-40-4 |
| Key Functional Groups | Sulfonamide, Tetrahydroquinoline, Isobutyl |
Sulfonamides: The ethanesulfonamide group ($$ \text{-SO}2\text{NH}2 $$) is a hallmark of this class, known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. In this compound, the sulfonamide acts as a hydrogen-bond donor/acceptor, enhancing target binding.
Tetrahydroquinolines: These partially saturated quinoline derivatives exhibit improved bioavailability over fully aromatic analogs. The tetrahydroquinoline core here provides conformational rigidity, favoring interactions with hydrophobic pockets in protein targets.
Hybridization Strategy: Merging these pharmacophores leverages the sulfonamide’s polarity and the tetrahydroquinoline’s lipophilicity, achieving balanced physicochemical properties.
N-(1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide exemplifies rational drug design to address metabolic liabilities. Key advancements include:
This molecule’s dual pharmacophoric elements underscore its role as a template for autoimmune and oncology drug discovery, aligning with industry trends toward multitarget therapeutics.